molecular formula C14H20ClN3O3 B2943170 (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1261235-31-7

(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B2943170
CAS RN: 1261235-31-7
M. Wt: 313.78
InChI Key: WWINDAUYBILPGN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative that belongs to the class of pyrimidine-containing molecules.

Mechanism of Action

(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate exerts its effects through various mechanisms. One of the main mechanisms of action is the inhibition of pyruvate kinase M2 (PKM2) which is involved in the Warburg effect. The Warburg effect is a metabolic reprogramming process that is essential for cancer cell survival. Inhibition of PKM2 by (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate leads to the inhibition of cancer cell growth. Another mechanism of action is the activation of the AMP-activated protein kinase (AMPK) pathway which leads to improved glucose tolerance and insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has various biochemical and physiological effects. Some of the effects are:
1. Inhibition of cancer cell growth by targeting PKM2.
2. Reduction of amyloid-beta (Aβ) plaques and improvement of cognitive function in Alzheimer's disease (AD) animal models.
3. Improvement of glucose tolerance and insulin sensitivity in diabetic animal models by activating the AMPK pathway.

Advantages and Limitations for Lab Experiments

(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. Some of the advantages are:
1. The compound has been extensively studied for its potential applications in various fields.
2. The synthesis method is well-established and can be easily reproduced.
3. The compound has shown promising results in animal models.
Some of the limitations are:
1. The compound is still in the preclinical stage and has not been tested in humans.
2. The compound has not been extensively studied for its potential side effects.
3. The compound is expensive and may not be accessible to all researchers.

Future Directions

(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several potential future directions. Some of the future directions are:
1. Clinical Trials: The compound has shown promising results in animal models and may be tested in clinical trials for its potential applications in cancer, Alzheimer's disease, and diabetes.
2. Structural Modification: The structure of (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate may be modified to improve its potency and selectivity.
3. Combination Therapy: The compound may be used in combination with other drugs to improve its efficacy and reduce potential side effects.
4. Mechanistic Studies: Further mechanistic studies may be conducted to better understand the mode of action of the compound.
5. Toxicity Studies: Toxicity studies may be conducted to determine the potential side effects of the compound.

Synthesis Methods

The synthesis of (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves several steps. The first step involves the protection of the amino group of pyrrolidine with tert-butyloxycarbonyl (BOC) to form BOC-pyrrolidine. The second step involves the coupling of BOC-pyrrolidine with 4-chloro-5-methylpyrimidine-2-ol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form BOC-protected (4-chloro-5-methylpyrimidin-2-yl)oxy-pyrrolidine. The third step involves the deprotection of BOC group using trifluoroacetic acid (TFA) to form (4-chloro-5-methylpyrimidin-2-yl)oxy-pyrrolidine. The final step involves the coupling of (4-chloro-5-methylpyrimidin-2-yl)oxy-pyrrolidine with tert-butyl 3-bromopyruvate in the presence of a base such as potassium carbonate (K2CO3) to form (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate.

Scientific Research Applications

(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields. Some of the scientific research applications of this compound are:
1. Cancer Research: (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to inhibit the growth of cancer cells by targeting the enzyme pyruvate kinase M2 (PKM2) which is overexpressed in cancer cells. PKM2 is involved in the Warburg effect, a metabolic reprogramming process that is essential for cancer cell survival. Inhibition of PKM2 by (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate leads to the inhibition of cancer cell growth.
2. Alzheimer's Disease Research: (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to improve cognitive function in Alzheimer's disease (AD) animal models. AD is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain which leads to cognitive impairment. (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to reduce Aβ plaques and improve cognitive function in AD animal models.
3. Diabetes Research: (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Diabetes is characterized by high blood glucose levels and insulin resistance. (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to activate the AMP-activated protein kinase (AMPK) pathway which leads to improved glucose tolerance and insulin sensitivity.

properties

IUPAC Name

tert-butyl (3R)-3-(4-chloro-5-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-9-7-16-12(17-11(9)15)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWINDAUYBILPGN-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1Cl)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

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